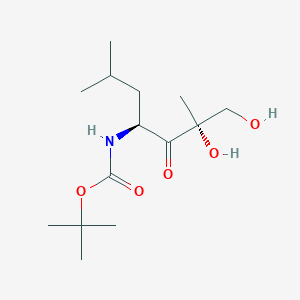
tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate: is a compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent and base, as well as the reaction temperature, are critical factors in scaling up the production .
化学反応の分析
Types of Reactions: tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl carbamate
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: This compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step syntheses .
Industry: In the pharmaceutical industry, it is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the synthesis of complex molecules .
作用機序
The mechanism by which tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, leading to the formation of a carbocation intermediate that is stabilized by resonance .
類似化合物との比較
- tert-Butyl carbamate
- Phenylmethoxycarbonyl (Cbz)
- Methoxycarbonyl derivatives
Comparison:
- Stability: tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate is more stable under acidic conditions compared to methoxycarbonyl derivatives.
- Ease of Removal: The tert-butyl group is easier to remove compared to the phenylmethoxycarbonyl group, which requires catalytic hydrogenation .
This compound’s unique combination of stability and ease of removal makes it a valuable tool in organic synthesis and pharmaceutical production.
特性
分子式 |
C14H27NO5 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
tert-butyl N-[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]carbamate |
InChI |
InChI=1S/C14H27NO5/c1-9(2)7-10(11(17)14(6,19)8-16)15-12(18)20-13(3,4)5/h9-10,16,19H,7-8H2,1-6H3,(H,15,18)/t10-,14+/m0/s1 |
InChIキー |
BCJIDJXZSFRXOH-IINYFYTJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
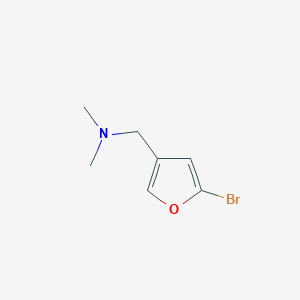
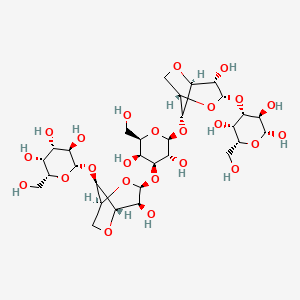
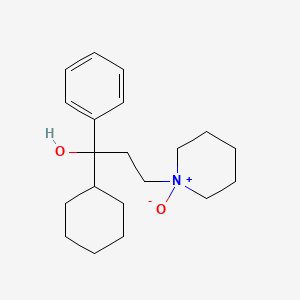
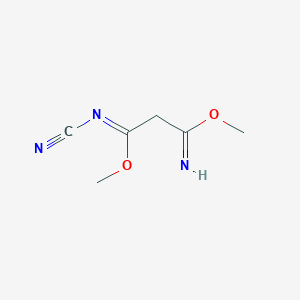
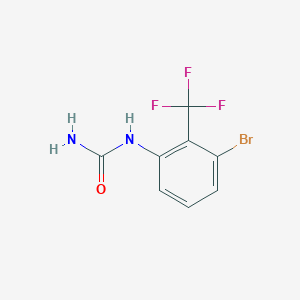

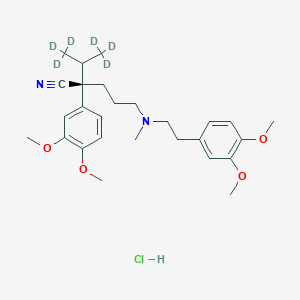


![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)



